molecular formula C16H9BrF2N4S2 B4359465 7-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-6-(2,4-DIFLUOROPHENYL)-3-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE

7-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-6-(2,4-DIFLUOROPHENYL)-3-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE

Cat. No.: B4359465
M. Wt: 439.3 g/mol
InChI Key: WTDBROYAMUHAQL-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-6-(2,4-DIFLUOROPHENYL)-3-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE is a complex organic compound that belongs to the class of triazolothiadiazines This compound is characterized by its unique structure, which includes a bromo-thienyl group, a difluorophenyl group, and a triazolothiadiazine core

Preparation Methods

The synthesis of 7-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-6-(2,4-DIFLUOROPHENYL)-3-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE involves several steps. One common synthetic route includes the reaction of 4-bromo-2-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2,4-difluorobenzoyl chloride to yield the desired triazolothiadiazine compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

7-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-6-(2,4-DIFLUOROPHENYL)-3-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Cyclization: The compound can undergo cyclization reactions to form different ring structures under specific conditions.

Scientific Research Applications

7-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-6-(2,4-DIFLUOROPHENYL)-3-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-6-(2,4-DIFLUOROPHENYL)-3-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with signal transduction pathways and gene expression .

Comparison with Similar Compounds

7-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-6-(2,4-DIFLUOROPHENYL)-3-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE can be compared with other triazolothiadiazine derivatives, such as:

  • 7-[(4-chloro-2-thienyl)methylene]-6-(2,4-difluorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • 7-[(4-methyl-2-thienyl)methylene]-6-(2,4-difluorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

These compounds share similar structures but differ in the substituents on the thiophene ring.

Properties

IUPAC Name

(7E)-7-[(4-bromothiophen-2-yl)methylidene]-6-(2,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrF2N4S2/c1-8-20-21-16-23(8)22-15(12-3-2-10(18)5-13(12)19)14(25-16)6-11-4-9(17)7-24-11/h2-7H,1H3/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDBROYAMUHAQL-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C(=CC3=CC(=CS3)Br)S2)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C2N1N=C(/C(=C\C3=CC(=CS3)Br)/S2)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrF2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-6-(2,4-DIFLUOROPHENYL)-3-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
Reactant of Route 2
7-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-6-(2,4-DIFLUOROPHENYL)-3-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
Reactant of Route 3
7-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-6-(2,4-DIFLUOROPHENYL)-3-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
Reactant of Route 4
7-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-6-(2,4-DIFLUOROPHENYL)-3-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
Reactant of Route 5
7-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-6-(2,4-DIFLUOROPHENYL)-3-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
Reactant of Route 6
Reactant of Route 6
7-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-6-(2,4-DIFLUOROPHENYL)-3-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE

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